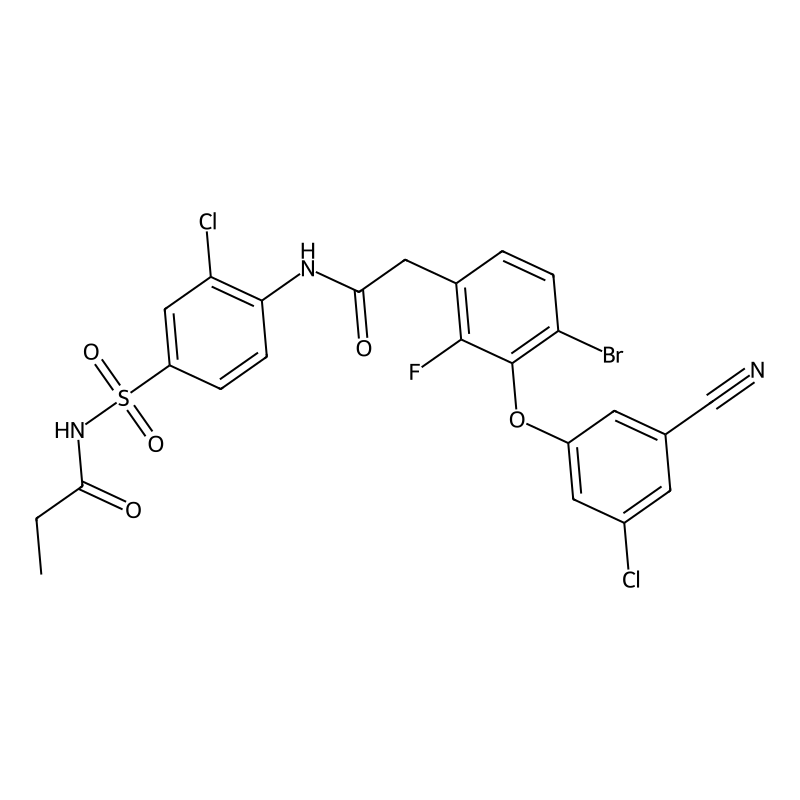Elsulfavirine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Long-Acting Injectable Formulations
Specific Scientific Field: This application falls under the field of Pharmaceutical Sciences and Virology .
Summary of the Application: Long-acting injectable formulations of Elsulfavirine and its active metabolite, VM-1500A, are currently under investigation . These formulations aim to provide a more convenient and potentially more effective method of drug delivery .
Methods of Application or Experimental Procedures: The long-acting injectable formulations are administered via injection. The specific dosage and frequency of administration are currently being investigated in clinical trials .
Results or Outcomes: The aim is to develop a formulation that maintains effective drug levels in the body for an extended period, reducing the frequency of administration and potentially improving patient adherence .
COVID-19 Treatment
Specific Scientific Field: This application is in the field of Virology and Infectious Diseases .
Summary of the Application: Elsulfavirine is currently being investigated by Roche for the treatment of COVID-19 . This is a new potential application of the drug, which was originally developed for the treatment of HIV .
Methods of Application or Experimental Procedures: The specific methods of application for this potential use are currently being investigated in Phase II clinical trials .
Results or Outcomes: The aim is to determine whether Elsulfavirine can be effective in treating COVID-19, a viral disease caused by the SARS-CoV-2 virus .
Elsulfavirine, also known by its trade name Elpida and the identifier VM 1500, is a novel compound developed for the treatment of human immunodeficiency virus type 1 (HIV-1) infections. It is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI) and functions by inhibiting the reverse transcriptase enzyme, which is critical for viral replication. This compound was developed by the Russian biopharmaceutical company Viriom and received approval for use in Russia in June 2017. It is typically administered in combination with other antiretroviral medications, such as lamivudine and tenofovir, to enhance therapeutic efficacy against HIV-1 .
Chemically, elsulfavirine is characterized by its complex structure, which includes multiple functional groups that contribute to its pharmacological properties. The molecular formula of elsulfavirine is C24H17BrCl2FN3O5S, with a molar mass of approximately 629.28 g/mol . The compound features a bromodiphenyl ether backbone, which is significant for its biological activity .
- Formation of the Bromodiphenyl Ether Backbone: This involves coupling reactions that link two phenyl rings via an ether bond.
- Introduction of Functional Groups: Various substituents such as bromine, chlorine, and fluorine are introduced through halogenation reactions.
- Amide Bond Formation: The final steps involve forming amide bonds that connect sulfonamide moieties to the aromatic framework.
Elsulfavirine exhibits potent antiviral activity against HIV-1 due to its mechanism of action as a non-nucleoside reverse transcriptase inhibitor. By binding to the reverse transcriptase enzyme, it prevents the transcription of viral RNA into DNA, thereby halting viral replication . In vitro studies have demonstrated that elsulfavirine maintains efficacy against various HIV-1 strains, including those resistant to other NNRTIs .
Additionally, ongoing research is exploring the potential of elsulfavirine beyond HIV treatment; it is currently being investigated for possible applications in treating COVID-19 and other viral infections .
Elsulfavirine's primary application lies in its use as an antiretroviral medication for treating HIV-1 infections. Its unique pharmacokinetic profile allows it to be part of long-term treatment regimens alongside other antiretrovirals. Additionally, research is underway to explore its efficacy in treating other viral diseases, including COVID-19 .
Elsulfavirine shares structural similarities with several other compounds used in HIV treatment. Notable similar compounds include:
Comparison TableCompound Class Unique Features Side Effects Elsulfavirine NNRTI Long half-life; prodrug mechanism Generally well-tolerated Efavirenz NNRTI Effective against resistant strains Neuropsychiatric effects Rilpivirine NNRTI Once-daily dosing; fewer drug interactions Moderate risk of resistance Nevirapine NNRTI Early use; extensive clinical experience Higher hepatotoxicity risk
| Compound | Class | Unique Features | Side Effects |
|---|---|---|---|
| Elsulfavirine | NNRTI | Long half-life; prodrug mechanism | Generally well-tolerated |
| Efavirenz | NNRTI | Effective against resistant strains | Neuropsychiatric effects |
| Rilpivirine | NNRTI | Once-daily dosing; fewer drug interactions | Moderate risk of resistance |
| Nevirapine | NNRTI | Early use; extensive clinical experience | Higher hepatotoxicity risk |
Elsulfavirine stands out due to its unique pharmacokinetic properties that allow for less frequent dosing and improved patient adherence compared to some traditional antiretroviral therapies .








